![molecular formula C7H4Cl2N2S B178785 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine CAS No. 147006-04-0](/img/structure/B178785.png)
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H4Cl2N2S . It has a molecular weight of 219.09 . It is an orange solid at room temperature .
Synthesis Analysis
Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, can be synthesized from thiophene derivatives or from pyrimidine analogs . A specific synthesis method for a similar compound involved three steps: cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis
The InChI code for 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is 1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 . This indicates that the molecule contains seven carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is an orange solid at room temperature . The storage temperature is 0-5°C .Scientific Research Applications
Synthesis of Pyrimidines
Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Researchers have developed various methods for synthesizing pyrimidines, including the use of 4-HO-TEMPO-facilitated [3 + 3] annulation with amidines and saturated ketones under Cu-catalysis . The presence of a chlorine atom at position 2 in 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is crucial for their effectiveness .
Anti-Inflammatory Effects
Pyrimidines exhibit potent anti-inflammatory properties. Their inhibitory response targets key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . The carboxamide moiety at position 5 plays a crucial role in their anti-inflammatory effect .
Antibacterial and Antiviral Activities
Certain pyrimidines demonstrate antibacterial and antiviral effects. Researchers have explored their potential as agents against bacterial strains such as B. cereus, S. dysenteriae, and S. typhi, as well as fungal strains like M. phaseolina, F. equiseti, A. alternate, and C. corchori .
Kinase Inhibition for Anticancer Activity
Newly designed thiophene and thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer activity against kinase enzymes. These compounds show promise in activating autophagic and apoptotic cell death pathways in cancer cells .
Fluorescent Dyes and Biosensors
2-Chloropyrimidine has been used in the synthesis of novel fluorescent dyes, including bis(2-(pyrimidin-2-yl)ethoxy)alkanes and 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)) dianiline. These compounds have potential applications as biosensors for protein assays .
Prospects for Novel Analog Synthesis
Detailed structure–activity relationship (SAR) analyses provide clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. Researchers continue to explore guidelines and suggestions for developing new pyrimidines as anti-inflammatory agents .
Future Directions
Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, have been widely studied due to their structural relationship with purine bases and their easy synthetic access . They have shown a large range of biological activities, such as anticancer, antioxidant, and central nervous system protection . Some of them are still in clinical trials , indicating ongoing research and potential future developments in this field.
properties
IUPAC Name |
4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-5-10-6(9)4-1-2-12-7(4)11-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMYRGBWYGGIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine |
Synthesis routes and methods
Procedure details
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